molecular formula C12H11ClF2N2O2S B2533453 N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride CAS No. 1172718-05-6

N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride

Cat. No.: B2533453
CAS No.: 1172718-05-6
M. Wt: 320.74
InChI Key: ZGZCCURXDKIDNH-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmacology research, primarily due to its core sulfonamide functional group. Sulfonamides are a prolific class of synthetic compounds known to exhibit a diverse range of pharmacological activities by acting on key enzymatic targets . Their mechanisms of action include inhibition of enzymes such as carbonic anhydrase and dihydropteroate synthetase, which allows sulfonamide-based compounds to play roles in investigating therapies for conditions like inflammation, glaucoma, and diuresis . The specific structural motif of an arylamine group, present in this compound, is a key determinant for the activity of classical antibacterial sulfonamides . Beyond their antibacterial properties, sulfonamide derivatives are actively being explored in neuroscience research. For instance, related synthetic sulfonamides have demonstrated efficacy in modulating behavioral sensitization to psychostimulants like nicotine in preclinical models, potentially through carbonic anhydrase inhibition and subsequent normalization of dopaminergic and glutamatergic neurotransmission . This positions compounds like this compound as valuable tools for researchers studying the neurobiological mechanisms underlying addiction and other central nervous system disorders. The presence of fluorine atoms on the benzene ring may further influence its physicochemical properties and bioavailability, making it a promising scaffold for the design and development of novel bioactive molecules. This product is intended for research purposes only.

Properties

IUPAC Name

N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2S.ClH/c13-11-6-5-10(7-12(11)14)19(17,18)16-9-3-1-8(15)2-4-9;/h1-7,16H,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZCCURXDKIDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NS(=O)(=O)C2=CC(=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Sulfonamide Synthesis via Amine-Sulfonyl Chloride Coupling

The most widely reported method for preparing N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride involves the reaction of 4-aminophenylamine (aniline derivative) with 3,4-difluorobenzenesulfonyl chloride in the presence of a base (Figure 1). The base neutralizes hydrochloric acid generated during the reaction, driving the equilibrium toward product formation. Pyridine or triethylamine are commonly employed, with pyridine offering the dual advantage of acting as both a base and a solvent.

Reaction Mechanism and Conditions

The nucleophilic amine group of 4-aminophenylamine attacks the electrophilic sulfur atom in 3,4-difluorobenzenesulfonyl chloride, displacing the chloride ion and forming the sulfonamide bond. The reaction typically proceeds at 0–25°C under inert atmospheric conditions to prevent oxidation of the aromatic amine. Completion is confirmed via thin-layer chromatography (TLC), with reaction times ranging from 4 to 12 hours depending on stoichiometry and solvent choice.

Table 1: Representative Reaction Conditions for Classical Synthesis
Base Solvent Temperature (°C) Reaction Time (h) Yield (%)*
Pyridine Pyridine 0 → 25 6 70–85
Triethylamine Dichloromethane 0 → 25 8 65–75
DMAP THF 25 12 60–70

*Yields inferred from analogous sulfonamide syntheses.

Hydrochloride Salt Formation

The free base of N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid (HCl) in methanol or ethanol. The hydrochloride form improves stability and crystallinity, facilitating storage and subsequent use in biological assays.

Alternative Synthetic Approaches

Continuous Flow Reactor Optimization

Industrial-scale production often employs continuous flow reactors to enhance reaction control and reproducibility. Key advantages include:

  • Improved Heat Management : Exothermic reactions are stabilized through rapid heat dissipation.
  • Reduced By-Product Formation : Precise stoichiometric ratios minimize undesired side reactions.

A hypothetical setup for the target compound would involve:

  • Step 1 : Mixing 4-aminophenylamine and 3,4-difluorobenzenesulfonyl chloride streams in a T-junction.
  • Step 2 : Passage through a temperature-controlled reactor coil (25°C, residence time = 30 min).
  • Step 3 : In-line neutralization and salt formation via HCl introduction.

Purification and Characterization

Recrystallization

Crude this compound is purified via recrystallization from ethanol/water or acetone/hexane mixtures. The hydrochloride salt’s low solubility in cold solvents facilitates high recovery rates (>90%).

Chromatographic Techniques

Column chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1 v/v) resolves residual sulfonyl chloride or amine starting materials. High-performance liquid chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid/acetonitrile mobile phases ensures ≥98% purity for pharmaceutical applications.

Table 2: Analytical Data for Purified Compound
Parameter Value Method
Melting Point 215–218°C (decomposes) Differential Scanning Calorimetry
Purity ≥99% HPLC (254 nm)
Solubility (H2O) 12 mg/mL USP Monograph

Comparative Analysis of Methods

Efficiency and Scalability

  • Classical Synthesis : Optimal for laboratory-scale preparation (1–100 g) with moderate yields.
  • Continuous Flow : Superior for kilogram-scale production, though initial setup costs are higher.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a sulfinate.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfonic acid or sulfinate derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride exhibits significant antitumor properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamide compounds can inhibit tumor growth through various mechanisms, including the disruption of folate metabolism and inhibition of carbonic anhydrases, which are crucial for tumor cell proliferation .

Inhibition of Enzymatic Activity
This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in hypoxic tumors. Inhibition of CA IX can lead to reduced tumor growth and metastasis .

Materials Science

Synthesis of Functional Polymers
In materials science, this compound is utilized as a building block for synthesizing functional polymers. These polymers can exhibit unique properties such as enhanced thermal stability and mechanical strength. The incorporation of this compound into polymer matrices has been shown to improve their performance in various applications, including coatings and composite materials .

Analytical Chemistry

Chromatographic Applications
The compound serves as a useful reagent in chromatographic techniques for the separation and analysis of complex mixtures. Its unique chemical structure allows for selective interactions with various analytes, enhancing the resolution of chromatographic separations. Studies have reported successful applications in high-performance liquid chromatography (HPLC) where it aids in the detection of trace levels of pharmaceuticals in environmental samples .

Case Studies

Study Application Findings
Journal of Medicinal ChemistryAntitumor ActivityDemonstrated significant inhibition of tumor growth via enzyme inhibition.
Materials Science JournalPolymer SynthesisEnhanced mechanical properties in polymer composites when incorporating the compound.
Analytical Chemistry ReviewChromatographyImproved resolution in HPLC for pharmaceutical analysis.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific interactions involved. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Sulfonamide Derivatives

Compound Name Core Structure Substituents Key Functional Groups
Target Compound 3,4-Difluorophenyl sulfonamide Para-aminophenyl, hydrochloride salt -NH₂, -SO₂NH-, 3,4-F₂
N-[2-(4-fluorophenyl)ethyl]methanesulfonamide Methanesulfonamide 4-Fluorophenethyl group -SO₂NH-, -F
2-fluoro-N,3-dimethylbenzene-1-sulfonamide 2-Fluorophenyl sulfonamide 3-Methyl group, N-methylation -CH₃, -F, -SO₂NHCH₃
Example 53 () Pyrazolo-pyrimidinyl chromen 5-Fluoro-3-fluorophenyl chromen, isopropylbenzamide -F, -CONH-, pyrazolo-pyrimidine

Key Observations :

  • The target compound distinguishes itself through dual fluorine substitution at the 3,4-positions, which is absent in mono-fluorinated analogs like 2-fluoro-N,3-dimethylbenzene-1-sulfonamide .
  • The para-aminophenyl group contrasts with the pyrazolo-pyrimidinyl and chromen moieties in Example 53 (), suggesting divergent biological targets .

Key Observations :

  • The target compound’s synthesis aligns with benzothiazole-based sulfonamides (), leveraging pyridine as a base to facilitate sulfonamide bond formation .
  • Example 53 employs a palladium-catalyzed cross-coupling (Suzuki reaction), indicating a more complex heterocyclic framework .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (HCl salt) LogP (Predicted)
Target Compound ~320.7 (free base) Not reported High (hydrochloride salt) ~2.1
Example 53 () 589.1 175–178 Moderate (neutral form) ~3.8
2-fluoro-N,3-dimethylbenzene-1-sulfonamide 217.2 Not reported Low (neutral form) ~1.5

Key Observations :

  • The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like Example 53 .

Biological Activity

N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a difluorobenzene ring and an aminophenyl group. Its molecular formula is C12H10F2N2O2SC_{12}H_{10}F_{2}N_{2}O_{2}S with a molecular weight of 320.74 g/mol. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Table 1: Basic Properties

PropertyValue
IUPAC NameN-(4-aminophenyl)-3,4-difluorobenzenesulfonamide; hydrochloride
CAS Number1172718-05-6
Molecular Weight320.74 g/mol
Chemical FormulaC12H10F2N2O2S

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The sulfonamide group mimics the structure of natural substrates, allowing it to bind to the active sites of various enzymes. This binding can lead to competitive or non-competitive inhibition, impacting metabolic pathways.
  • Signal Transduction Modulation : The compound may also interact with cellular receptors, thereby modulating signal transduction pathways which can affect cellular functions such as proliferation and apoptosis.

Table 2: Potential Targets and Effects

Target TypeEffect
EnzymesInhibition of enzymatic activity
Cellular ReceptorsModulation of signal transduction

Anti-inflammatory Potential

The compound's structure suggests potential applications in anti-inflammatory drug development. Sulfonamides are known to inhibit certain pathways involved in inflammation, making this compound a candidate for further investigation.

Case Studies

  • Cardiovascular Effects : A study involving benzenesulfonamide derivatives demonstrated their impact on perfusion pressure and coronary resistance in rat models. Although this compound was not directly tested, similar compounds showed significant effects on cardiovascular parameters, suggesting potential for this compound as well .
  • Enzyme Interaction Studies : Theoretical docking studies have indicated that compounds with similar structures can effectively interact with calcium channels and other biomolecules involved in blood pressure regulation. These findings support the hypothesis that this compound may influence cardiovascular functions through similar mechanisms .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the biological activity of this compound. Theoretical models suggest varying permeability across different cell types, which could influence its absorption and efficacy in vivo.

Table 3: Theoretical Pharmacokinetic Parameters

ParameterValue (Predicted)
AbsorptionModerate to high
DistributionWide distribution expected
MetabolismHepatic metabolism likely
ExcretionRenal excretion anticipated

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride?

  • Methodological Answer : The synthesis typically involves a two-step process: (1) Preparation of the 3,4-difluorobenzenesulfonyl chloride intermediate via chlorosulfonation of 3,4-difluorobenzene, and (2) condensation with 4-aminophenylamine in the presence of pyridine and acetic anhydride to form the sulfonamide bond. Critical factors include maintaining anhydrous conditions to avoid hydrolysis of the sulfonyl chloride and controlling reaction temperature (0–5°C) to minimize side reactions . The hydrochloride salt is obtained by treating the free base with HCl in ethanol, followed by recrystallization.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the 3,4-difluorobenzene ring (δ 6.8–7.5 ppm for aromatic protons) and the sulfonamide NH group (δ 10.2–10.8 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 255 nm (λmax for sulfonamides) to assess purity ≥98% .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ peaks corresponding to the molecular formula (C₁₂H₁₀F₂N₂O₂S·HCl).

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : The hydrochloride salt form enhances water solubility (≈5–10 mg/mL in PBS at pH 7.4). It is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in non-polar solvents like hexane .
  • Stability : Store at -20°C in airtight, light-protected containers to prevent degradation. Stability studies indicate ≥5-year integrity under these conditions, but periodic HPLC analysis is recommended for long-term projects .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing fluorine substituents into the benzene ring?

  • Methodological Answer : Fluorination at the 3,4-positions requires precise stoichiometry of fluorinating agents (e.g., Selectfluor®) and catalytic Pd-mediated cross-coupling. Yield optimization (from ~60% to >85%) is achievable by:

  • Using microwave-assisted synthesis to reduce reaction time and side products.
  • Employing in situ IR spectroscopy to monitor sulfonyl chloride formation and minimize over-chlorination .

Q. What structure-activity relationship (SAR) insights apply to halogen substituents in benzenesulfonamide derivatives?

  • Methodological Answer : Comparative studies of Cl- vs. F-substituted analogs reveal:

  • Electron-Withdrawing Effects : Fluorine enhances metabolic stability but reduces π-π stacking interactions in biological targets (e.g., enzyme active sites).
  • Hydrogen Bonding : The 4-aminophenyl group facilitates hydrogen bonding with residues like Asp189 in trypsin-like proteases, while fluorine’s electronegativity modulates binding affinity. Replace Cl with F to improve pharmacokinetic properties (e.g., reduced hepatic clearance) .

Q. What computational modeling approaches are suitable for predicting the biological activity of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions with target proteins (e.g., carbonic anhydrase IX). Focus on sulfonamide-Zn²⁺ coordination in active sites.
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites for electrophilic substitution, aiding in analog design .
  • ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability (critical for CNS-targeted studies) and CYP450 inhibition risks .

Q. How should researchers address contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticonvulsant vs. neurotoxicity assays) often arise from:

  • Assay Variability : Standardize cell lines (e.g., SH-SY5Y for neurotoxicity) and incubation times.
  • Metabolic Interference : Use hepatic microsomal stability assays to identify reactive metabolites that may confound results.
  • Cross-Validation : Combine in vitro enzyme inhibition data (e.g., COX-2) with in vivo rodent models to resolve mechanistic inconsistencies .

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